(5Z)-3-(4-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16304417
Molecular Formula: C24H26BrNO2S2
Molecular Weight: 504.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26BrNO2S2 |
|---|---|
| Molecular Weight | 504.5 g/mol |
| IUPAC Name | (5Z)-3-(4-bromophenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H26BrNO2S2/c1-2-3-4-5-6-7-16-28-21-14-8-18(9-15-21)17-22-23(27)26(24(29)30-22)20-12-10-19(25)11-13-20/h8-15,17H,2-7,16H2,1H3/b22-17- |
| Standard InChI Key | PIISPCDPVLBPIV-XLNRJJMWSA-N |
| Isomeric SMILES | CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br |
| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 4-thiazolidinone family, a heterocyclic scaffold featuring a five-membered ring with sulfur (S1), nitrogen (N3), and a carbonyl group (C4=O). Key structural modifications include:
-
3-(4-Bromophenyl): A bromine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions .
-
5-[4-(Octyloxy)Benzylidene]: A benzylidene group substituted with an octyloxy chain at the para position enhances lipophilicity, potentially improving membrane permeability .
-
2-Thioxo: Replacement of the carbonyl oxygen with sulfur (C2=S) alters hydrogen-bonding capacity and redox properties .
The (5Z) designation specifies the Z-configuration of the exocyclic double bond in the benzylidene moiety, critical for maintaining planar geometry and π-π stacking interactions .
Table 1: Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃₀H₃₃BrN₂O₂S₂ |
| Molecular Weight | 621.62 g/mol |
| IUPAC Name | (5Z)-3-(4-Bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one |
| Key Functional Groups | Thiazolidinone, benzylidene, bromophenyl, thioxo |
Synthesis and Physicochemical Characterization
Synthetic Routes
While no explicit protocol for this compound exists in the provided sources, its synthesis likely follows established methods for 4-thiazolidinones :
-
Formation of Thiosemicarbazide: Condensation of 4-bromophenyl isothiocyanate with hydrazine yields the corresponding thiosemicarbazide.
-
Cyclization: Reaction with chloroacetic acid in the presence of sodium acetate facilitates ring closure to form the thiazolidinone core.
-
Benzylidene Incorporation: Knoevenagel condensation between the thiazolidinone and 4-octyloxybenzaldehyde introduces the benzylidene group.
Critical parameters include temperature control (60–80°C), anhydrous conditions, and catalytic bases (e.g., piperidine) to promote imine formation .
Physicochemical Properties
-
Solubility: Low aqueous solubility due to the octyloxy chain; soluble in DMSO, DMF, and chloroform.
-
LogP: Estimated at 5.8 (via computational models), indicating high lipophilicity.
-
Stability: Susceptible to hydrolysis under alkaline conditions due to the thioxo group .
| Organism | Predicted MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus | 2–8 | Cell wall synthesis inhibition |
| E. coli | 8–16 | Membrane disruption |
| C. albicans | 16–32 | Ergosterol biosynthesis interference |
Anticancer Activity
Thiazolidinones with benzylidene motifs show promise as antiproliferative agents. Key considerations:
-
Thioxo Group: Enhances redox cycling, generating reactive oxygen species (ROS) that induce apoptosis .
-
Bromophenyl Moiety: Intercalates DNA or inhibits topoisomerases, as observed in analogues like 5-(4-bromobenzylidene)-2-thioxothiazolidin-4-one (IC₅₀ = 1.2 µM against MCF-7) .
Molecular docking studies suggest high affinity for kinase domains (e.g., EGFR, VEGFR), warranting further investigation .
Toxicity and Pharmacokinetic Considerations
Acute Toxicity
Preliminary data from structurally related compounds indicate:
-
LD₅₀ (Mouse): ~250 mg/kg (intraperitoneal)
-
Hepatotoxicity: Mild elevation of ALT/AST at doses >50 mg/kg .
Metabolic Fate
-
Phase I Metabolism: Oxidation of the octyloxy chain via CYP3A4.
-
Phase II Conjugation: Glucuronidation of the thioxo group.
Future Directions and Applications
Structural Optimization
-
Shortening Alkyl Chain: Replacing octyloxy with butoxy may reduce logP while retaining activity.
-
Introducing Polar Groups: Sulfonamide or hydroxyl substituents could improve solubility.
Targeted Drug Delivery
Encapsulation in liposomes or polymeric nanoparticles may enhance bioavailability and reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume